![molecular formula C16H21NO2 B2778222 N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide CAS No. 2411313-26-1](/img/structure/B2778222.png)
N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide, also known as JWH-250, is a synthetic cannabinoid that was first synthesized in 1999. It belongs to the class of compounds known as aminoalkylindoles and is known for its potent effects on the cannabinoid receptors in the body.
Wirkmechanismus
N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide acts as a potent agonist of the CB1 and CB2 receptors in the body. It binds to these receptors and activates them, leading to a variety of downstream effects. These effects include the inhibition of adenylyl cyclase, the activation of mitogen-activated protein kinase, and the inhibition of calcium channels. These effects ultimately lead to the modulation of various physiological processes in the body.
Biochemical and Physiological Effects
N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to have analgesic effects, reducing pain in various animal models. It has also been shown to have anti-inflammatory effects, reducing inflammation in various tissues. Additionally, N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide has been shown to have effects on appetite regulation, reducing food intake in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide has several advantages for lab experiments. It is highly potent and selective for the CB1 and CB2 receptors, allowing for precise modulation of these receptors in various experiments. Additionally, N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide is highly stable and can be easily synthesized in large quantities. However, N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide also has several limitations. It is highly lipophilic and can be difficult to dissolve in aqueous solutions. Additionally, N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide. One area of interest is the development of more selective agonists for the CB1 and CB2 receptors. Additionally, there is interest in investigating the role of the endocannabinoid system in various disease states, including chronic pain, inflammation, and neurodegenerative diseases. Finally, there is interest in investigating the potential therapeutic uses of N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide and other synthetic cannabinoids in various disease states.
Synthesemethoden
N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide can be synthesized using a multi-step process that involves the reaction of 3-methylphenol with cyclohexanone to form 3-methylcyclohexanone. This intermediate is then reacted with 2-iodobenzylamine to form the corresponding imine, which is then reduced using sodium borohydride to form the amine. The amine is then reacted with propionyl chloride to form the final product, N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide has been extensively studied for its effects on the cannabinoid receptors in the body. It has been shown to have high affinity for both the CB1 and CB2 receptors, which are found in the brain and immune system, respectively. N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide has been used in various studies to investigate the role of the endocannabinoid system in various physiological processes, including pain, inflammation, and appetite regulation.
Eigenschaften
IUPAC Name |
N-[2-(3-methylphenoxy)cyclohexyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-3-16(18)17-14-9-4-5-10-15(14)19-13-8-6-7-12(2)11-13/h3,6-8,11,14-15H,1,4-5,9-10H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVYJPGIICTQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2CCCCC2NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


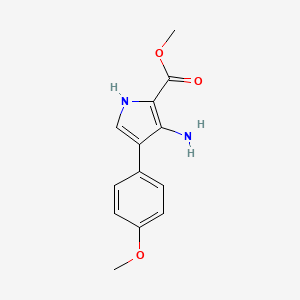
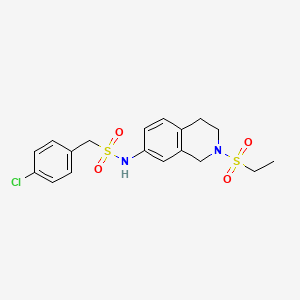
![C-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-methylamine](/img/structure/B2778144.png)
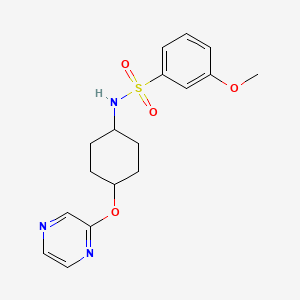
![Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2778148.png)
![N-benzyl-N-ethyl-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2778152.png)
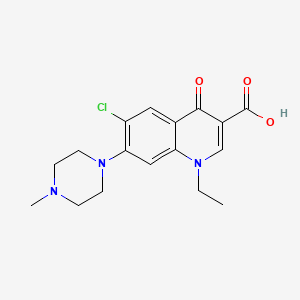

![3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2778155.png)
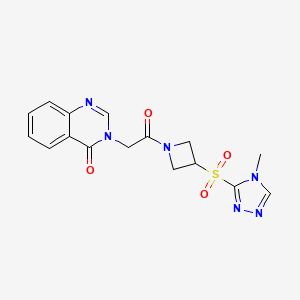

![2-(1-adamantyl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2778161.png)
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-5-yl)acetic acid](/img/structure/B2778162.png)